2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane
Overview
Description
2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts exceptional thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane typically involves the reaction of heptoxymethyl derivatives with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. Safety measures are crucial due to the reactivity of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties enhance the performance of these materials in various applications .
Biology and Medicine: In biological research, the compound is used to study the effects of fluorinated molecules on biological systems. Its stability and resistance to metabolic degradation make it a valuable tool in drug development and delivery .
Industry: Industrially, the compound is used in the production of high-performance lubricants, coatings, and sealants. Its low surface energy and chemical resistance make it ideal for applications in harsh environments .
Mechanism of Action
The mechanism of action of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, leading to increased stability and activity. The pathways involved include the formation of stable complexes with target molecules, resulting in desired chemical or biological effects .
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl Epoxide
Comparison:
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: Similar in structure but differs in functional groups, leading to different reactivity and applications.
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Methacrylate: Used in polymer synthesis, offering different mechanical properties compared to oxirane derivatives.
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl Epoxide: Similar in structure but with an additional fluorine atom, affecting its reactivity and stability .
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F12O2/c11-5(12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)3-23-1-4-2-24-4/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYHRRDAMGPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379839 | |
Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799-34-8 | |
Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 799-34-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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